REACTION_SMILES
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[CH3:10][n:11]1[n:12][c:13]([CH3:19])[cH:14][c:15]1[C:16](=[O:17])[OH:18].[OH:6][N+:7]([O-:8])=[O:9].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[O-:6][N+:7](=[O:9])[c:14]1[c:13]([CH3:19])[n:12][n:11]([CH3:10])[c:15]1[C:16](=[O:17])[OH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)n(C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1nn(C)c(C(=O)O)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |